molecular formula C15H12Cl2N2O3 B5638616 1-(2,4-Dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

1-(2,4-Dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

Cat. No.: B5638616
M. Wt: 339.2 g/mol
InChI Key: ZKUZVXRVMQDTLJ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring both dichlorophenyl and benzodioxin moieties, suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea typically involves the reaction of 2,4-dichloroaniline with 2,3-dihydro-1,4-benzodioxin-6-isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Scale-up processes would also consider factors such as cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)-3-phenylurea: Similar structure but lacks the benzodioxin moiety.

    1-(2,4-Dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea: Contains a thiourea group instead of a urea group.

    1-(2,4-Dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate: Contains a carbamate group instead of a urea group.

Uniqueness

The presence of both dichlorophenyl and benzodioxin moieties in 1-(2,4-Dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea makes it unique compared to other similar compounds. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3/c16-9-1-3-12(11(17)7-9)19-15(20)18-10-2-4-13-14(8-10)22-6-5-21-13/h1-4,7-8H,5-6H2,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUZVXRVMQDTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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